5-Fluoro-2-(propylamino)benzonitrile

Description

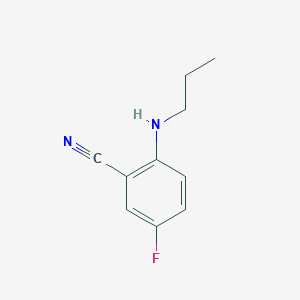

5-Fluoro-2-(propylamino)benzonitrile is a benzonitrile derivative featuring a fluorine atom at the 5-position and a propylamino (-NH-CH₂CH₂CH₃) substituent at the 2-position of the aromatic ring.

Key Properties (inferred from analogs and substituent effects):

- Molecular formula: Likely C₁₀H₁₂FN₂ (calculated based on substituents).

- Molecular weight: ~178.22 g/mol.

- Substituent effects: The electron-withdrawing nitrile (-CN) and fluorine groups enhance stability and reactivity, while the propylamino group may influence solubility and biological interactions.

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

5-fluoro-2-(propylamino)benzonitrile |

InChI |

InChI=1S/C10H11FN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3 |

InChI Key |

FSVBNCIMUQLWQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(propylamino)benzonitrile typically involves the following steps:

Nitration: The starting material, 2-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The amino group is alkylated with propylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(propylamino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can further modify the functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon is a typical reducing system.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce various substituted benzonitriles .

Scientific Research Applications

5-Fluoro-2-(propylamino)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(propylamino)benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 5-Fluoro-2-(propylamino)benzonitrile with structurally related compounds:

Functional Differences

The isopropylideneaminooxy group in 868271-04-9 adds steric bulk and an oxime-like structure, which may alter binding affinity in biological systems .

Stability and Storage: 5-Fluoro-2-(propan-2-ylideneaminooxy)benzonitrile requires refrigeration (2–8°C), indicating sensitivity to thermal degradation . The target compound’s storage conditions are unspecified but may demand similar precautions due to the nitrile group’s reactivity.

Research Findings and Gaps

- Agrochemical Potential: Fluorinated benzonitriles are prevalent in fungicide patents (e.g., metalaxyl-M, oxadixyl), supporting the hypothesis that this compound could act as a nucleic acid synthesis inhibitor .

- Synthetic Challenges : The discontinuation of the compound by suppliers suggests difficulties in synthesis or scalability, a common issue with multi-substituted aromatics .

Biological Activity

5-Fluoro-2-(propylamino)benzonitrile is an organic compound characterized by a fluorine atom and a propylamino group attached to a benzonitrile core. Its molecular formula is C12H14FN. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and comparative analysis with structurally similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of this compound typically involves several organic synthesis techniques, including reductions and oxidations using common reagents like lithium aluminum hydride and potassium permanganate. The specific synthetic routes may vary depending on the desired yield and purity.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity relevant to pharmacology. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in drug discovery. Compounds with similar structures have been studied for their roles as inhibitors or modulators in various biological pathways.

Case Studies:

- Enzyme Inhibition: Studies have shown that compounds with similar structural motifs can act as inhibitors of certain enzymes involved in metabolic pathways. For instance, derivatives of benzonitrile have been explored for their inhibitory effects on kinases and proteases, which are crucial in cancer therapy .

- Receptor Modulation: There is evidence that structurally related compounds can interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) activity. This suggests that this compound may also possess CNS-modulating properties .

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds highlights its unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2-(methylamino)benzonitrile | Methylamine instead of propylamine | Smaller alkyl group may affect biological activity |

| 5-Fluoro-2-(ethylamino)benzonitrile | Ethylamine instead of propylamine | Intermediate size; may influence lipophilicity |

| 4-Fluoro-2-(propylamino)benzonitrile | Propylamino group at the 4-position | Different positioning may alter reactivity |

| 3-Fluoro-2-(propylamino)benzonitrile | Propylamino group at the 3-position | Positioning affects steric hindrance and reactivity |

This table illustrates how variations in the alkyl group and its position can significantly influence the compound's chemical reactivity and biological activity compared to similar compounds.

Understanding the mechanism of action for this compound requires further research into its binding affinities to specific receptors or enzymes. Initial studies suggest that its fluorine atom may enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.